4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane
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Overview
Description
4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is often used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a fluorinated alcohol with a dioxolane derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include perfluorinated alcohols and dioxolane compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the fluorinated chain or the dioxolane ring.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .
Scientific Research Applications
4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties, such as hydrophobicity and chemical stability.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane is primarily related to its interaction with other molecules through hydrophobic and van der Waals forces. The multiple fluorine atoms create a highly hydrophobic surface, which can influence the behavior of the compound in various environments. This hydrophobicity is a key factor in its use in coatings and surfactants .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol: Another fluorinated compound with similar hydrophobic properties.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Used in the synthesis of fluorinated polymers.
Uniqueness
4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific combination of a fluorinated chain and a dioxolane ring. This structure imparts a balance of hydrophobicity and chemical reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
94159-88-3 |
---|---|
Molecular Formula |
C14H11F17O2 |
Molecular Weight |
534.21 g/mol |
IUPAC Name |
4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C14H11F17O2/c1-6(2)32-4-5(33-6)3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h5H,3-4H2,1-2H3 |
InChI Key |
UCXJEPZAXJRBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
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